4× Higher Pseudorotaxane Binding Affinity vs. Dibenzo-24-crown-8
Benzo-21-crown-7 forms [2]pseudorotaxanes with secondary dialkylammonium salts exhibiting binding constants of 527–1062 M⁻¹ in acetone, versus 135–261 M⁻¹ for the same guests with dibenzo-24-crown-8, representing a ~4-fold higher affinity [1]. The threaded structures were confirmed by ¹H NMR, ESI-MS, and X-ray crystallography. This quantitative advantage establishes B21C7 as the preferred wheel component when high pseudorotaxane stability is required.
~4-fold higher affinity
| Evidence Dimension | Host–guest binding constant (Ka) for secondary dialkylammonium pseudorotaxanes in acetone |
|---|---|
| Target Compound Data | B21C7: Ka = 527–1062 M⁻¹ |
| Comparator Or Baseline | Dibenzo-24-crown-8 (DB24C8): Ka = 135–261 M⁻¹ |
| Quantified Difference | ~4-fold higher binding affinity for B21C7 |
| Conditions | Secondary dialkylammonium hexafluorophosphate guests; acetone solution; 25 °C; measured by ¹H NMR titration |
Why This Matters
Users developing rotaxane-based molecular machines or supramolecular polymers should select B21C7 over DB24C8 when higher threading efficiency is critical for yield or stability.
- [1] Zhang, C., Li, S., Zhang, J., Zhu, K., Li, N., & Huang, F. (2007). Benzo-21-crown-7/secondary dialkylammonium salt [2]pseudorotaxane- and [2]rotaxane-type threaded structures. Organic Letters, 9(26), 5553–5556. View Source
